molecular formula C14H15N3OS B8111674 N-phenyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide

N-phenyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide

Cat. No.: B8111674
M. Wt: 273.36 g/mol
InChI Key: HIYYXYVFLVYQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . This reaction forms the thiazole ring, which is a key structural component of the compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same basic reaction principles as in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-phenyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various biological targets makes it a valuable compound for research and development .

Properties

IUPAC Name

N-phenyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c18-13(16-10-4-2-1-3-5-10)14-17-11-6-8-15-9-7-12(11)19-14/h1-5,15H,6-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYYXYVFLVYQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1N=C(S2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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